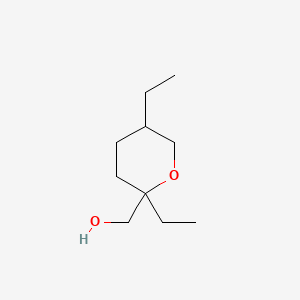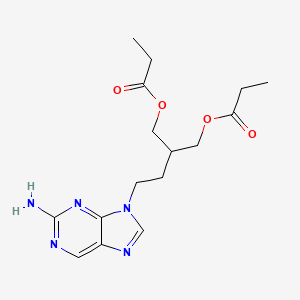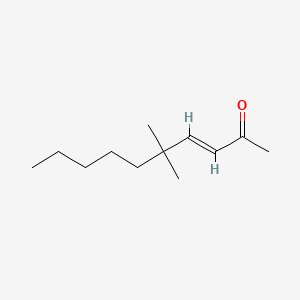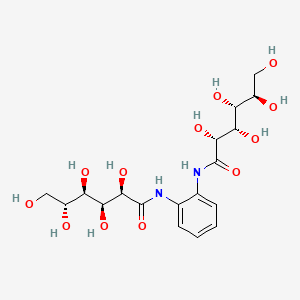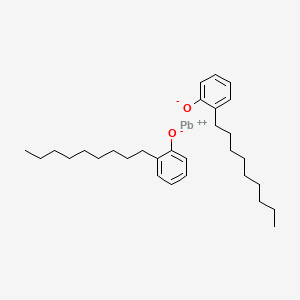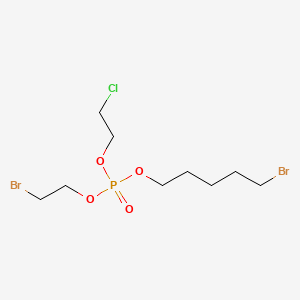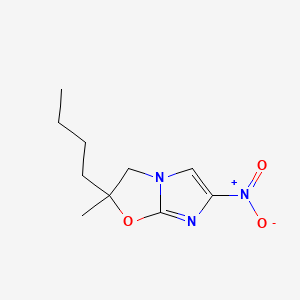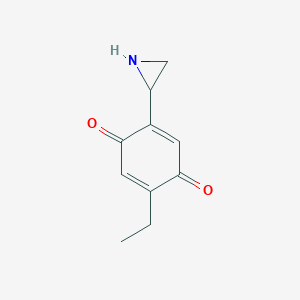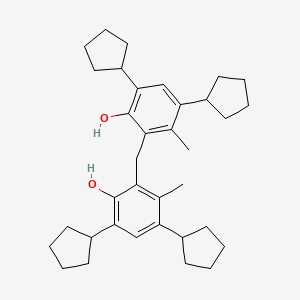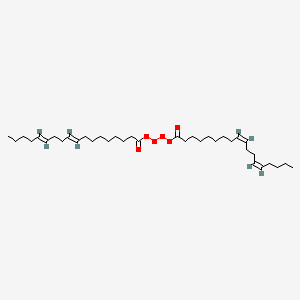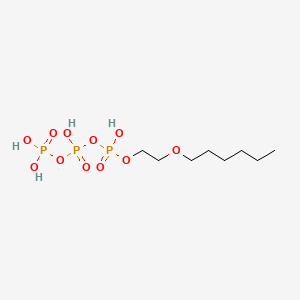![molecular formula C24H28N6O4S B12659909 3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid CAS No. 71487-09-7](/img/structure/B12659909.png)
3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields. This compound is characterized by its unique structure, which includes a nitrile group and an aniline derivative. It is often used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-cyanoethyl)anilino]propanenitrile typically involves the reaction of aniline with acrylonitrile under controlled conditions. The process may include the use of catalysts and specific temperature settings to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{Aniline} + \text{Acrylonitrile} \rightarrow \text{3-[N-(2-cyanoethyl)anilino]propanenitrile} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of sulfuric acid as a catalyst is common in these processes, ensuring the reaction proceeds at a faster rate and with higher selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[N-(2-cyanoethyl)anilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
3-[N-(2-cyanoethyl)anilino]propanenitrile is used in a wide range of scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-[N-(2-cyanoethyl)anilino]propanenitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionitrile: A simpler nitrile compound with similar reactivity.
Aminopropionitrile: Contains an amino group, making it more reactive in certain conditions.
Malononitrile: Contains two nitrile groups, offering different reactivity patterns.
Uniqueness
3-[N-(2-cyanoethyl)anilino]propanenitrile stands out due to its combination of aniline and nitrile functionalities, providing a unique set of chemical properties that make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
71487-09-7 |
|---|---|
Formule moléculaire |
C24H28N6O4S |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid |
InChI |
InChI=1S/2C12H13N3.H2O4S/c2*13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12;1-5(2,3)4/h2*1-3,6-7H,4-5,10-11H2;(H2,1,2,3,4) |
Clé InChI |
OYTAWYXKTUNAOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCC#N)CCC#N.C1=CC=C(C=C1)N(CCC#N)CCC#N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



